Iron molybdenum oxide

Description

Properties

CAS No. |

11115-97-2 |

|---|---|

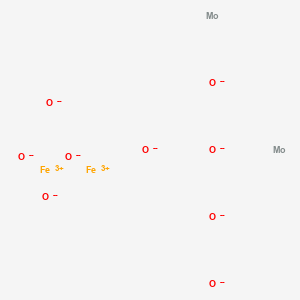

Molecular Formula |

Fe2Mo2O9-12 |

Molecular Weight |

447.6 g/mol |

IUPAC Name |

iron(3+);molybdenum;oxygen(2-) |

InChI |

InChI=1S/2Fe.2Mo.9O/q2*+3;;;9*-2 |

InChI Key |

NGJMAOMHPSCKKA-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[Mo].[Mo] |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[Mo].[Mo] |

Other CAS No. |

13769-81-8 |

physical_description |

OtherSolid; PelletsLargeCrystals |

Synonyms |

Iron molybdenum oxide |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Iron Molybdenum Oxides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structures of iron molybdenum oxides, crucial compounds in catalysis and materials science. This document details the crystallographic parameters of the primary phases, outlines common synthesis methodologies, and illustrates the relationships between these facets through clear visualizations. The information presented herein is intended to support researchers and professionals in the fields of materials science, chemistry, and drug development in their understanding and utilization of these versatile compounds.

Crystallographic Data of Iron Molybdenum Oxides

The iron molybdenum oxide system is characterized by several stable phases, most notably iron(III) molybdate (Fe₂(MoO₄)₃) and iron(II) molybdate (FeMoO₄). The precise atomic arrangement within these structures dictates their physical and chemical properties, influencing their catalytic activity and potential applications.

Iron(III) Molybdate - Fe₂(MoO₄)₃

Fe₂(MoO₄)₃ is known to exist in at least two polymorphic forms: a monoclinic phase stable at room temperature and an orthorhombic phase at temperatures above 786 K.[1][2]

The fundamental building blocks of the monoclinic Fe₂(MoO₄)₃ structure are FeO₆ octahedra and MoO₄ tetrahedra.[3] These polyhedra are linked at the corners, creating a complex three-dimensional framework.[3][4] Specifically, each FeO₆ octahedron shares corners with six MoO₄ tetrahedra, and conversely, each MoO₄ tetrahedron is connected to four FeO₆ octahedra.[3]

Table 1: Crystallographic Data for Fe₂(MoO₄)₃

| Phase | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Temperature (K) | Reference |

| Monoclinic | Monoclinic | P2₁/c | 15.737(8) | 9.231(5) | 18.224(9) | 125.46(2) | 295 | [1][2] |

| Monoclinic | Monoclinic | P2₁/a | - | - | - | - | Room Temp. | [5] |

| Monoclinic | Monoclinic | P2₁ | 9.410 | 16.010 | 16.072 | 90.1 | - | [4] |

| Orthorhombic | Orthorhombic | - | 9.330(3) | 12.868(5) | 9.242(3) | 90 | 818.6 | [1][2] |

| Orthorhombic | Orthorhombic | - | 10.8 | 9.31 | 9.40 | 90 | - | [6] |

Iron(II) Molybdate - FeMoO₄

Iron(II) molybdate also exhibits polymorphism, with monoclinic and triclinic structures being reported. The monoclinic phase of FeMoO₄ is often described as having a wolframite-type structure with a C2/m space group.[7][8] The structure consists of FeO₆ octahedra and MoO₄ tetrahedra.[9] The FeO₆ octahedra share edges to form chains, which are then corner-linked to other chains via the MoO₄ tetrahedra.[9]

Table 2: Crystallographic Data for FeMoO₄

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| Monoclinic | C2/m | - | - | - | - | - | - | [7] |

| Triclinic | P1 | - | - | - | - | - | - | [9] |

Experimental Protocols for Synthesis

The synthesis of iron molybdenum oxides can be achieved through various methods, each influencing the resulting phase, crystallinity, and morphology of the material. Common techniques include sol-gel, hydrothermal, solid-state, and co-precipitation reactions.

Sol-Gel Synthesis of Fe₂(MoO₄)₃ Nanorods

This method is effective for producing nanostructured materials with high purity and a well-defined morphology.[10][11]

Protocol:

-

Precursor Solution Preparation: Dissolve stoichiometric amounts of metal nitrates (e.g., iron(III) nitrate nonahydrate and ammonium heptamolybdate tetrahydrate) in deionized water.

-

Chelation: Add a chelating agent, such as citric acid, to the solution. The molar ratio of citric acid to total metal ions is typically controlled to influence the gel formation.

-

Polymerization: Introduce a polymerizing agent, like ethyl cellulose, to the solution.

-

Gel Formation: Heat the solution gently (e.g., at 80-90 °C) with continuous stirring to evaporate the solvent and promote the formation of a viscous gel.

-

Drying: Dry the resulting gel in an oven (e.g., at 120 °C) for several hours to remove residual water.

-

Calcination: Calcine the dried powder in a furnace at a specific temperature (e.g., 500-600 °C) for a set duration to obtain the crystalline Fe₂(MoO₄)₃ phase.[12]

Hydrothermal Synthesis of FeMoO₄

The hydrothermal method allows for the synthesis of crystalline materials directly from solution at elevated temperatures and pressures. This technique is particularly useful for controlling particle size and morphology.[13][14]

Protocol:

-

Precursor Solution Preparation: Prepare aqueous solutions of an iron salt (e.g., iron(II) sulfate or iron(II) chloride) and a molybdate salt (e.g., sodium molybdate).[15]

-

Mixing: Mix the precursor solutions in a stoichiometric ratio. A precipitate of FeMoO₄ will form due to its low solubility.[15]

-

Hydrothermal Treatment: Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

-

Heating: Heat the autoclave to a specific temperature (e.g., 120-200 °C) for a defined period (e.g., 10-20 hours).[13][16]

-

Cooling and Washing: Allow the autoclave to cool to room temperature naturally. Collect the product by centrifugation or filtration, and wash it repeatedly with deionized water and ethanol to remove any unreacted precursors or byproducts.

-

Drying: Dry the final product in an oven at a moderate temperature (e.g., 60-80 °C).

Solid-State Synthesis of Fe₂(MoO₄)₃

This conventional method involves the direct reaction of solid precursors at high temperatures.

Protocol:

-

Precursor Mixing: Intimately mix stoichiometric amounts of the precursor oxides, Fe₂O₃ and MoO₃, in a 1:3 molar ratio.[5]

-

Grinding: Thoroughly grind the mixture in an agate mortar to ensure homogeneity.

-

Calcination: Transfer the powder to a crucible and heat it in a furnace. The calcination is typically performed in stages. For example, an initial heating at a lower temperature followed by a higher temperature treatment (e.g., 650 °C for an extended period) to ensure complete reaction.[5]

-

Cooling: Allow the furnace to cool down slowly to room temperature to obtain the final product.

Visualization of Synthesis Pathways and Structural Relationships

The following diagrams illustrate the relationships between the different synthesis methods and the resulting this compound phases, as well as the coordination environments within the crystal structures.

Caption: Synthesis routes to different phases of this compound.

Caption: Coordination environment in monoclinic Fe₂(MoO₄)₃.

Characterization Techniques

The determination and refinement of the crystal structures of iron molybdenum oxides rely heavily on a suite of analytical techniques.

-

X-ray Diffraction (XRD): This is the primary technique used to identify the crystalline phases present in a sample and to determine their lattice parameters. Rietveld refinement of the XRD data allows for a detailed determination of the crystal structure, including atomic positions and site occupancies.[5]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the vibrational modes of the Mo-O and Fe-O bonds within the molybdate structure, providing confirmation of the compound's formation.[10]

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These microscopy techniques are employed to visualize the morphology and size of the synthesized particles, such as the nanorods produced by the sol-gel method.[10][17] High-resolution TEM (HRTEM) can even reveal the lattice fringes of the crystalline material.[17]

-

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and the oxidation states of the constituent elements (Fe, Mo, and O) on the material's surface.[6]

This guide provides a foundational understanding of the crystal structure of iron molybdenum oxides, offering valuable data and protocols for researchers. The intricate relationship between the synthesis method, crystal structure, and material properties underscores the importance of precise control in the fabrication of these functional materials.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. researchgate.net [researchgate.net]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. mp-704851: Fe2(MoO4)3 (monoclinic, P2_1, 4) [legacy.materialsproject.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ias.ac.in [ias.ac.in]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 10. Synthesis and Characterization of Fe₂(MoO₄)₃Nano-Photocatalyst by Simple Sol-Gel Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Characterization of Fe2(MoO4)3 Nano-Photocatalyst b...: Ingenta Connect [ingentaconnect.com]

- 12. journalspub.com [journalspub.com]

- 13. One-step hydrothermal synthesis of a Ni3S2–FeMoO4 nanowire–nanosheet heterostructure array for synergistically boosted oxygen evolution reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Iron(II) molybdate - Wikipedia [en.wikipedia.org]

- 16. US10529460B2 - Method for preparing metal/molybdenum oxide nanoparticles - Google Patents [patents.google.com]

- 17. Enriched Surface Oxygen Vacancies of Fe2(MoO4)3 Catalysts for a PDS-Activated photoFenton System - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Properties of Iron(III) Molybdate (Fe₂(MoO₄)₃)

Abstract: Iron(III) molybdate, Fe₂(MoO₄)₃, is a versatile inorganic compound with significant applications in catalysis, energy storage, and gas sensing. Its performance in these fields is intrinsically linked to its electronic properties. This technical guide provides a comprehensive overview of the core electronic characteristics of Fe₂(MoO₄)₃, intended for researchers, material scientists, and professionals in related technological fields. The document details the material's crystal structure, electronic band structure, conductivity, and magnetic properties. Furthermore, it outlines the experimental methodologies employed for the synthesis and characterization of these properties, supported by theoretical insights from computational studies. All quantitative data is systematically presented in tabular format, and key processes are visualized using logical diagrams to facilitate a deeper understanding.

Core Electronic and Physical Properties

The electronic behavior of Fe₂(MoO₄)₃ is dictated by its crystal structure and the interplay between the iron and molybdenum centers. The material is a semiconductor, exhibiting distinct optical, magnetic, and conductive properties.

Crystal Structure

Fe₂(MoO₄)₃ primarily exists in two polymorphic forms: a low-temperature monoclinic phase (space group P2₁/a or P2₁) and a high-temperature orthorhombic phase (space group Pnca).[1][2][3][4] The transition between these phases occurs at approximately 500 °C.[1][3] The fundamental structure is composed of corner-sharing FeO₆ octahedra and MoO₄ tetrahedra.[5][6][7] This three-dimensional framework features distinct sites for Fe³⁺ and Mo⁶⁺ ions, and the arrangement of these polyhedra governs the material's electronic and magnetic interactions.[6][8]

Optical Properties and Band Gap

The optical properties of Fe₂(MoO₄)₃ have been primarily investigated using UV-Visible Spectroscopy to determine its band gap energy (Eg), which is crucial for its application in photocatalysis.[9][10] The material demonstrates significant absorption in the visible light region.[9][11]

| Property | Reported Value(s) | Synthesis Method | Reference |

| Optical Band Gap (Eg) | 2.26 eV | Solution Combustion | [3][9] |

| Optical Band Gap (Eg) | 2.11 eV | Co-precipitation/Hydrothermal | [12] |

| Optical Band Gap (Eg) | 2.6 eV | Combustion | [11] |

| Optical Band Gap (Eg) | ~2.7 eV | DFT Calculation | [4] |

Electrical Properties and Conductivity

Fe₂(MoO₄)₃ exhibits both electronic and ionic conductivity, making it a candidate for applications such as solid-state electrolytes and battery electrodes.[1][13] Electrical conductivity measurements show that its transport properties are influenced by temperature, oxygen partial pressure, and the presence of defects or dopants.[14] Studies using operando impedance spectroscopy have been employed to probe the bulk and surface conductivity under catalytic conditions.[15][16] Its utility as a cathode material in sodium-ion and aluminum-ion batteries highlights its capacity for ionic diffusion.[1][13] The material's electrical behavior is understood to be governed by a majority-defect pair of oxygen vacancies and electrons at high temperatures.[14]

Magnetic Properties

The magnetic properties of Fe₂(MoO₄)₃ arise from the Fe³⁺ (d⁵) ions within its crystal lattice. The material is paramagnetic at high temperatures and transitions to a ferrimagnetic state with long-range magnetic ordering at a Néel temperature (TN) of approximately 12 K.[2][8]

| Property | Reported Value | Method | Reference |

| Magnetic Ordering | Ferrimagnetic (L-type) | Magnetic Susceptibility, Mössbauer Spectroscopy | [2][8] |

| Néel Temperature (TN) | ~12 K | Magnetic Susceptibility, Mössbauer Spectroscopy | [2][8] |

| Weiss Constant (Θ) | -64 K | Magnetic Susceptibility | [2] |

The negative Weiss constant indicates dominant antiferromagnetic interactions between the Fe³⁺ magnetic moments.[2] The complex crystal structure with four distinct iron sites leads to a ferrimagnetic arrangement where the magnetic moments of two sublattices are aligned parallel, but antiparallel to the other two, resulting in a net magnetic moment.[8]

Experimental Protocols

The characterization of Fe₂(MoO₄)₃'s electronic properties relies on a suite of standardized experimental techniques, from synthesis to physical property measurement.

Synthesis of Fe₂(MoO₄)₃ Nanoparticles (Hydrothermal Method)

This protocol describes a common method for synthesizing Fe₂(MoO₄)₃.[7]

-

Precursor Preparation: Prepare aqueous solutions of Sodium Molybdate Dihydrate (Na₂MoO₄·2H₂O) and Iron(III) Nitrate Nonahydrate (Fe(NO₃)₃·9H₂O). A typical molar ratio of Mo/Fe is 3:2.[7]

-

Mixing: Dissolve the precursors separately in deionized water. Mix the two solutions under vigorous stirring to form a precipitate.

-

Hydrothermal Reaction: Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 180 °C for 24 hours.[7]

-

Product Recovery: After the reactor cools to room temperature, collect the precipitate by centrifugation. Wash the product multiple times with deionized water and ethanol to remove any unreacted ions.

-

Drying and Calcination: Dry the washed precipitate at 60 °C for 12 hours.[7] Subsequently, calcine the dried powder in air at a desired temperature (e.g., 400-600 °C) to improve crystallinity. The calcination temperature can influence the final phase and particle size.[7]

Crystal Structure Characterization (X-ray Diffraction - XRD)

-

Sample Preparation: Prepare a finely ground powder of the synthesized Fe₂(MoO₄)₃ to ensure random orientation of the crystallites.

-

Data Acquisition: Mount the powder sample on a zero-background holder. Perform XRD analysis using a diffractometer, typically with Cu-Kα radiation (λ = 1.5418 Å).[10] Scan a 2θ range (e.g., 10-80°) with a small step size.

-

Data Analysis: Identify the crystalline phases by comparing the experimental diffraction pattern with standard patterns from databases like the JCPDS (e.g., PDF# 31-0642).[7] For detailed structural information, perform Rietveld refinement of the XRD data to determine lattice parameters, space group, and atomic positions.[2]

Optical Band Gap Determination (UV-Vis Diffuse Reflectance Spectroscopy - DRS)

-

Sample Preparation: Load the powdered Fe₂(MoO₄)₃ sample into a sample holder. Use a white reflectance standard (e.g., BaSO₄ or PTFE) as a reference to calibrate the baseline.[17]

-

Measurement: Record the diffuse reflectance spectrum of the sample over a wavelength range of 200-800 nm using a UV-Vis spectrophotometer equipped with an integrating sphere.

-

Data Analysis: Convert the reflectance (R) data to absorbance using the Kubelka-Munk function: F(R) = (1-R)² / 2R.[9]

-

Tauc Plot: For a direct band gap semiconductor, plot (F(R)·hν)² versus photon energy (hν). Extrapolate the linear portion of the curve to the energy axis (where (F(R)·hν)² = 0) to determine the optical band gap (Eg).[12]

Electrical Property Analysis (Electrochemical Impedance Spectroscopy - EIS)

-

Sample Preparation: Press the Fe₂(MoO₄)₃ powder into a dense pellet. Apply conductive electrodes (e.g., platinum or gold paste) to both faces of the pellet and heat to ensure good contact.[18]

-

Measurement Setup: Place the pellet in a controlled atmosphere and temperature measurement cell. Connect the electrodes to an impedance analyzer.

-

Data Acquisition: Apply a small AC voltage perturbation (e.g., 10-100 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).[19] Record the complex impedance (Z' and Z'') at various temperatures.

-

Data Analysis: Plot the data in a Nyquist plot (-Z'' vs. Z'). The resulting spectrum typically consists of semicircles corresponding to the contributions of the bulk (grain) and grain boundary resistance and capacitance.[16][19] Model the impedance data using an equivalent electrical circuit to extract quantitative values for resistance and calculate the conductivity (σ) using the formula σ = L / (R·A), where L is the pellet thickness, A is the electrode area, and R is the bulk resistance.

Visualizations: Workflows and Structures

Diagrams generated using Graphviz provide a clear visual representation of experimental processes and structural relationships.

Caption: Experimental workflow for Fe₂(MoO₄)₃ synthesis and characterization.

References

- 1. Low-temperature synthesis of Fe<sub>2</sub>(MoO<sub>4</sub>)<sub>3</sub>nanosheets: A cathode for sodium ion batteries with kinetics enhancement - ProQuest [proquest.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. arxiv.org [arxiv.org]

- 5. mp-704851: Fe2(MoO4)3 (monoclinic, P2_1, 4) [legacy.materialsproject.org]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. Enriched Surface Oxygen Vacancies of Fe2(MoO4)3 Catalysts for a PDS-Activated photoFenton System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ias.ac.in [ias.ac.in]

- 10. acadpubl.eu [acadpubl.eu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Fe2(MoO4)3 assembled by cross-stacking of porous nanosheets enables a high-performance aluminum-ion battery - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. Defect structure and transport properties of Fe2(MoO4)3 doped with Bi [boa.unimib.it]

- 15. researchgate.net [researchgate.net]

- 16. Multi-modal impedance and X-ray characterization enables simultaneous detection of bulk and interfacial crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. lehigh.edu [lehigh.edu]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Iron-Molybdenum-Oxide Phase Diagram

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the iron-molybdenum-oxide (Fe-Mo-O) system, a critical area of study for researchers in catalysis, materials science, and potentially for drug delivery systems where controlled release and biocompatible oxide materials are of interest. This document summarizes the known phases, their stability, and the experimental protocols for their synthesis and characterization, with a focus on providing quantitative data and clear visualizations of key processes.

Phases and Equilibria in the Iron-Molybdenum-Oxygen System

The primary mixed oxide phases of interest are ferric molybdate, Fe₂(MoO₄)₃, and iron(II) molybdate, FeMoO₄. These materials are central to the formulation of industrial catalysts, particularly for the selective oxidation of methanol to formaldehyde.[1] The stability and catalytic activity of these phases are intrinsically linked to their crystal structure and the ability of the metal centers (Fe and Mo) to cycle through different oxidation states.

Ferric Molybdate: Fe₂(MoO₄)₃

Ferric molybdate is the most studied compound in this system and is considered the active phase in many catalytic applications.[1] It is known to exist in two primary polymorphic forms:

-

Monoclinic Phase: This is the stable form at room temperature.

-

Orthorhombic Phase: This high-temperature phase becomes stable above 786 K (513 °C).

Notably, studies have shown that Fe₂(MoO₄)₃ does not readily incorporate excess MoO₃ into its structure when prepared by solid-state synthesis.[2]

Iron(II) Molybdate: FeMoO₄

FeMoO₄ is another significant phase, often formed under reducing conditions from Fe₂(MoO₄)₃.[3] It also exhibits polymorphism:

-

α-FeMoO₄ and β-FeMoO₄: Both of these modifications crystallize in the C2/m space group. The β phase is noted to be stable over a broad temperature range from 25 to 800 °C.

Binary Oxides and Intermetallic Phases

To fully understand the Fe-Mo-O system, it is essential to consider the constituent binary oxides (e.g., Fe₂O₃, MoO₃, MoO₂) and the intermetallic phases of the Fe-Mo binary system. The Fe-Mo binary phase diagram is well-established and includes several intermetallic compounds such as μ-Fe₇Mo₆, λ-Fe₂Mo, and the σ phase, which are relevant in metallurgical applications and can influence catalyst behavior at high temperatures or under strongly reducing conditions.[4][5]

Quantitative Data: Crystallographic and Phase Transition Properties

The structural and thermal properties of the key iron molybdenum oxide phases are summarized in the tables below.

Table 1: Crystallographic Data for this compound Phases

| Phase | Formula | Crystal System | Space Group | Lattice Parameters (Å, °) | Reference |

| Ferric Molybdate (RT) | Fe₂(MoO₄)₃ | Monoclinic | P2₁/c | a=15.737, b=9.231, c=18.224, β=125.46 | [2] |

| Ferric Molybdate (>786K) | Fe₂(MoO₄)₃ | Orthorhombic | Pnca | a=9.330, b=12.868, c=9.242 (at 818.6 K) | [2] |

| Iron(II) Molybdate | β-FeMoO₄ | Monoclinic | C2/m | Data not explicitly found in search results | |

| Iron(II) Molybdate | α-FeMoO₄ | Monoclinic | C2/m | Data not explicitly found in search results |

Table 2: Key Phase Transition Temperatures

| Transformation | Compound | Temperature (K) | Temperature (°C) | Notes | Reference |

| Monoclinic to Orthorhombic | Fe₂(MoO₄)₃ | 786 K | 513 °C | Reversible phase transition. | [2] |

| Reduction | Fe₂(MoO₄)₃ + MoO₃ → FeMoO₄ + MoO₂ | ~553-573 K | ~280-300 °C | Occurs under reducing conditions (e.g., with methanol). | [3] |

| Re-oxidation | FeMoO₄ + MoO₂ → Fe₂(MoO₄)₃ + MoO₃ | ~653-683 K | ~380-410 °C | Occurs in an oxidative atmosphere. Intermediate Fe₂O₃ may form. | [3] |

Table 3: Thermodynamic Data

| Compound | Formula | Standard Enthalpy of Formation (ΔHᵣ°) (kJ/mol) | Notes | Reference |

| Molybdenum Dioxide | MoO₂ | Value not explicitly found in search results | [6] | |

| Molybdenum Trioxide | MoO₃ | Value not explicitly found in search results | ||

| Iron(III) Oxide (Hematite) | Fe₂O₃ | Value not explicitly found in search results | ||

| Lanthanum Molybdate | La₂(MoO₄)₃ | -4237.54 ± 1.66 | For comparison of similar molybdate compounds. | |

| Samarium Molybdate | Sm₂(MoO₄)₃ | -4261.37 ± 4.53 | For comparison of similar molybdate compounds. | |

| Note: A consistent set of experimentally determined standard enthalpies of formation for Fe₂(MoO₄)₃ and FeMoO₄ was not found in the provided search results. Thermodynamic data for these specific mixed oxides often requires specialized calorimetric studies. |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of iron molybdenum oxides are crucial for reproducible research. The following sections provide step-by-step protocols for common experimental procedures.

Synthesis Methodologies

3.1.1. Co-precipitation Synthesis of Fe₂(MoO₄)₃/MoO₃ Catalyst

This method is widely used for preparing industrial-grade iron molybdate catalysts.[1][7]

-

Precursor Preparation:

-

Prepare an aqueous solution of ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O).

-

Prepare an aqueous solution of iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O). A typical concentration for the final mixed solution is 0.1-1 M total metal ions.[8]

-

-

Precipitation:

-

Heat the ammonium heptamolybdate solution to 40-80°C.[8]

-

Slowly add the iron(III) nitrate solution to the molybdate solution under vigorous stirring.

-

Maintain the pH of the mixture between 1.0 and 3.0 by adding an ammonia solution (e.g., 10-30 wt%).[8]

-

Continue the precipitation reaction for 70-120 minutes.[8]

-

-

Aging and Washing:

-

Drying and Calcination:

3.1.2. Hydrothermal Synthesis of FeMoO₄ Nanorods

The hydrothermal method is effective for producing nanostructured materials with controlled morphology.[3][9]

-

Precursor Solution:

-

Dissolve equimolar amounts of iron(II) chloride tetrahydrate (FeCl₂·4H₂O) and sodium molybdate dihydrate (Na₂MoO₄·2H₂O) in deionized water.

-

Adjust the pH of the solution to 2.0 using HCl.[9]

-

Stir the solution for 30 minutes to ensure complete dissolution.

-

-

Hydrothermal Reaction:

-

Transfer the precursor solution into a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to a specified temperature (e.g., 120°C) for a set duration (e.g., 10 hours).[10]

-

-

Product Recovery:

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the precipitate by filtration.

-

Wash the product thoroughly with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Dry the final product in an oven at a moderate temperature (e.g., 70°C) for 12 hours.[11]

-

Characterization Workflow

A standard workflow for the characterization of synthesized this compound materials involves multiple analytical techniques to determine their structural, morphological, and chemical properties.

-

Phase Identification and Crystallinity (XRD):

-

Technique: X-ray Diffraction (XRD) is the primary tool for identifying the crystalline phases present in the sample and determining their crystallite size.

-

Procedure: A powdered sample is placed on a sample holder and scanned over a range of 2θ angles using a diffractometer with a specific X-ray source (e.g., Cu Kα). The resulting diffraction pattern is compared to standard patterns from databases like the JCPDS for phase identification.

-

-

Morphology and Microstructure (SEM/TEM):

-

Technique: Scanning Electron Microscopy (SEM) is used to observe the surface morphology, particle size, and agglomeration of the catalyst powders. Transmission Electron Microscopy (TEM) provides higher resolution images of the internal structure and nanoparticle morphology.[12]

-

Procedure: For SEM, the powder is mounted on a stub and coated with a conductive layer (e.g., gold). For TEM, the powder is dispersed in a solvent (e.g., ethanol), sonicated, and a drop is placed onto a TEM grid.

-

-

Vibrational Spectroscopy (Raman/FTIR):

-

Technique: Raman and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the vibrational modes of the metal-oxygen bonds, providing information about the local structure and the presence of specific molybdate species.

-

Procedure: The sample is analyzed using a spectrometer, and the resulting spectrum shows characteristic peaks corresponding to specific vibrational modes.

-

-

Surface Composition (XPS):

-

Technique: X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and oxidation states of the elements on the catalyst surface.

-

Procedure: The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured to identify the elements and their chemical states.

-

Mandatory Visualizations

Experimental Workflow

Caption: General experimental workflow for the synthesis and characterization of this compound materials.

Phase Transitions in the Fe₂(MoO₄)₃ System

References

- 1. sciences.uodiyala.edu.iq [sciences.uodiyala.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. Formation of FeMoO4 hollow microspheres via a chemical conversion-induced Ostwald ripening process - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Iron molybdate catalysts synthesised via dicarboxylate decomposition for the partial oxidation of methanol to formaldehyde - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00699E [pubs.rsc.org]

- 8. CN106693981A - Iron-molybdenum catalyst for formaldehyde synthesis through methanol oxidation as well as preparation method and application - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. sistemas.eel.usp.br [sistemas.eel.usp.br]

- 12. researchgate.net [researchgate.net]

Theoretical Modeling of Iron Molybdenum Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron molybdenum oxide (Fe₂(MoO₄)₃) is a crucial heterogeneous catalyst, most notably for the industrial-scale selective oxidation of methanol to formaldehyde.[1] This process, known as the Formox process, is a cornerstone of the chemical industry, with formaldehyde serving as a vital building block for countless resins, plastics, and other chemical products.[2] The efficiency and selectivity of this catalytic conversion are of paramount importance, driving extensive research into the fundamental properties and reaction mechanisms of the this compound system.

Theoretical modeling, particularly using Density Functional Theory (DFT), has emerged as a powerful tool to complement experimental studies.[3] It provides atomic-level insights into the catalyst's structure, electronic properties, and the intricate dance of molecules on its surface during reaction. This technical guide provides an in-depth overview of the theoretical modeling of this compound, summarizing key quantitative data, detailing experimental protocols for catalyst synthesis, and visualizing the reaction pathways.

Theoretical Modeling of this compound

The electronic structure of transition metal oxides like this compound presents a challenge for standard DFT methods due to the strongly correlated d-electrons of iron. To address this, the DFT+U method is often employed, which incorporates a Hubbard U term to better describe the on-site Coulombic interactions of localized electrons. The choice of the Hubbard U parameter is critical for obtaining accurate results.

Density Functional Theory (DFT) Parameters

Quantitative data from DFT+U calculations provide valuable insights into the structural and energetic properties of this compound. Below is a summary of typical parameters used in such calculations.

| Parameter | Value/Type | Source(s) |

| Exchange-Correlation Functional | PBE, PW91 (GGA) | |

| Hubbard U (Fe 3d) | 3.0 - 5.0 eV | |

| Hubbard U (Mo 4d) | Not typically applied | |

| Plane-wave cutoff energy | 400 - 500 eV | |

| k-point sampling | Monkhorst-Pack grid | |

| Convergence criteria (energy) | 10⁻⁵ - 10⁻⁶ eV | |

| Convergence criteria (force) | 0.01 - 0.05 eV/Å |

Experimental Protocols

The synthesis of this compound catalysts is critical to their final performance. The two most common methods are co-precipitation and incipient wetness impregnation.

Co-precipitation Synthesis of Fe₂(MoO₄)₃

This method is widely used for producing bulk iron molybdate catalysts.[2][4]

Materials:

-

Ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

-

Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)

-

Deionized water

-

Ammonia solution (for pH adjustment)

-

Nitric acid (for pH adjustment)

Procedure:

-

Prepare an aqueous solution of ammonium heptamolybdate.

-

Prepare a separate aqueous solution of ferric nitrate.

-

Slowly add the ferric nitrate solution to the ammonium heptamolybdate solution under vigorous stirring.[5]

-

Adjust the pH of the resulting slurry to a value between 2 and 5 using nitric acid or ammonia solution.

-

Age the precipitate at a specific temperature (e.g., 60-80 °C) for a set duration (e.g., 1-4 hours) with continuous stirring.

-

Filter the precipitate and wash it thoroughly with deionized water to remove any remaining ions.

-

Dry the filter cake in an oven at a temperature between 100-120 °C overnight.

-

Calcination: Heat the dried powder in a furnace in a flow of air. A typical calcination profile involves ramping the temperature to 400-500 °C and holding it for 4-6 hours.[2]

Incipient Wetness Impregnation for MoOₓ/Fe₂O₃ Catalysts

This technique is used to prepare supported catalysts, where molybdenum oxide is dispersed on an iron oxide support.[6][7]

Materials:

-

Iron(III) oxide (Fe₂O₃) support

-

Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)

-

Deionized water

Procedure:

-

Determine the pore volume of the Fe₂O₃ support (typically by nitrogen physisorption).

-

Prepare a solution of ammonium heptamolybdate with a volume equal to the pore volume of the support. The concentration of the solution is calculated based on the desired molybdenum loading.

-

Add the solution dropwise to the Fe₂O₃ support while continuously mixing to ensure uniform distribution.

-

Dry the impregnated support in an oven at 100-120 °C overnight.

-

Calcination: Heat the dried material in a furnace in a flow of air, typically at temperatures ranging from 400 to 600 °C for several hours.

Catalytic Mechanism: The Mars-van Krevelen Pathway

The selective oxidation of methanol to formaldehyde over this compound catalysts is widely accepted to follow the Mars-van Krevelen mechanism.[1][8] This redox mechanism involves the participation of lattice oxygen from the catalyst in the oxidation of the reactant, followed by the re-oxidation of the reduced catalyst by gas-phase oxygen.

The key steps of the Mars-van Krevelen mechanism for methanol oxidation on Fe₂(MoO₄)₃ are:

-

Adsorption of Methanol: Methanol from the gas phase adsorbs onto an active site on the catalyst surface.

-

Oxidative Dehydrogenation: The adsorbed methanol is oxidized by lattice oxygen from the catalyst to form formaldehyde and water. This step reduces the catalyst.

-

Desorption of Products: The formaldehyde and water molecules desorb from the surface.

-

Re-oxidation of the Catalyst: The reduced catalyst is re-oxidized by dissociative adsorption of gas-phase oxygen, replenishing the lattice oxygen consumed in the reaction and closing the catalytic cycle.

Visualizations

Experimental Workflow: Co-precipitation Synthesis

Caption: Workflow for the co-precipitation synthesis of this compound catalyst.

Signaling Pathway: Mars-van Krevelen Mechanism

Caption: The Mars-van Krevelen catalytic cycle for methanol oxidation.

Conclusion

The theoretical modeling of this compound provides invaluable insights into its catalytic behavior, guiding the design of more efficient and robust catalysts. This guide has summarized the key computational parameters, detailed established experimental protocols for catalyst synthesis, and visualized the fundamental reaction mechanism. The synergy between computational and experimental approaches will continue to be crucial in advancing our understanding of this important catalytic system and in the development of new technologies for chemical synthesis and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. sciences.uodiyala.edu.iq [sciences.uodiyala.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. energy-cie.ro [energy-cie.ro]

- 7. Novel Impregnation–Deposition Method to Synthesize a Presulfided MoS2/Al2O3 Catalyst and Its Application in Hydrodesulfurization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Surface Chemistry of Iron-Molybdenum Oxide Catalysts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron-molybdenum oxide (Fe-Mo-O) catalysts are of significant industrial importance, primarily for the selective oxidation of methanol to formaldehyde, a key chemical intermediate in the production of resins, plastics, and various other chemical products.[1][2][3] The efficiency and selectivity of these catalysts are intricately linked to their surface chemistry, including the atomic composition, structure, and oxidation states of the constituent metals. This technical guide provides an in-depth exploration of the surface chemistry of iron-molybdenum oxide catalysts, detailing their synthesis, characterization, and the mechanisms governing their catalytic activity.

Catalyst Synthesis

The properties of iron-molybdenum oxide catalysts are highly dependent on the synthesis method employed. Common preparation techniques include co-precipitation, incipient wetness impregnation, and hydrothermal synthesis.[1][4]

Co-precipitation

This is a widely used method for producing bulk iron molybdate catalysts.[5] It typically involves the precipitation of a mixed iron-molybdenum salt from an aqueous solution of soluble iron and molybdenum precursors, such as ferric nitrate and ammonium heptamolybdate. The pH of the solution is a critical parameter that influences the composition and structure of the final catalyst.[6]

Incipient Wetness Impregnation

This technique is often used to prepare supported or core-shell catalysts.[7][8] It involves impregnating a support material, such as iron(III) oxide (Fe₂O₃), with a solution containing the molybdenum precursor, typically ammonium heptamolybdate.[7][8] The volume of the precursor solution is equal to the pore volume of the support, ensuring uniform distribution of the molybdenum species.

Hydrothermal Synthesis

This method involves the crystallization of the catalyst from a high-temperature aqueous solution under high vapor pressure. It can be used to synthesize catalysts with specific morphologies and crystallite sizes.[9][10]

Subsequent calcination at elevated temperatures (typically 300-600 °C) is a crucial step in all synthesis methods to decompose the precursors and form the desired crystalline phases of iron-molybdenum oxide.[7]

Catalyst Characterization

A comprehensive understanding of the surface chemistry of iron-molybdenum oxide catalysts requires the use of multiple characterization techniques.

X-ray Diffraction (XRD)

XRD is used to identify the bulk crystalline phases present in the catalyst. The primary phases in industrial catalysts are typically iron(III) molybdate (Fe₂(MoO₄)₃) and molybdenum trioxide (MoO₃).[2][9] In situ XRD studies can track phase transformations during catalyst reduction and re-oxidation cycles.[9][11]

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and oxidation states of the atoms on the catalyst surface. Studies have shown that the surface of iron molybdate catalysts is often enriched with molybdenum, even in catalysts with a stoichiometric bulk composition.[7][12] XPS analysis consistently shows that iron is in the +3 oxidation state and molybdenum is in the +6 oxidation state in the active catalyst.[5][13]

Brunauer-Emmett-Teller (BET) Surface Area Analysis

The BET method is used to determine the specific surface area of the catalyst, which is a critical factor influencing its activity.[14][15] The surface area of iron molybdate catalysts can vary depending on the synthesis method and calcination temperature.[5][7]

Other Techniques

Other important characterization techniques include:

-

Raman Spectroscopy: To identify vibrational modes of different metal oxide species.[5][7]

-

X-ray Absorption Spectroscopy (XAS): To probe the local atomic structure and oxidation state of the metal centers.[7][9]

-

Transmission Electron Microscopy (TEM): To visualize the morphology and particle size of the catalyst.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data reported for iron-molybdenum oxide catalysts.

Table 1: Surface Area of Iron-Molybdenum Oxide Catalysts

| Catalyst Description | Synthesis Method | Calcination Temperature (°C) | BET Surface Area (m²/g) | Reference |

| MoOₓ/Fe₂O₃ (1-6 ML Mo) | Incipient Wetness | 300-600 | ~15 | [7] |

| Conventional Fe₂(MoO₄)₃ | Not specified | Not specified | 5 | [7] |

| Commercial Fe₂O₃ support | N/A | N/A | 21 | [5] |

| 3 ML MoOₓ/Fe₂O₃ | Incipient Wetness | 120-600 | ~15 | [5] |

| Commercial Catalyst | Not specified | Not specified | 5.5 ± 0.5 | [16] |

Table 2: Surface Composition of Iron-Molybdenum Oxide Catalysts from XPS

| Catalyst Description | Mo/Fe Atomic Ratio (Bulk) | Mo/Fe Atomic Ratio (Surface) | Reference |

| 3 ML MoOₓ/Fe₂O₃ (annealed at 120°C) | Not specified | 0.14 | [5] |

| 3 ML MoOₓ/Fe₂O₃ (annealed at 600°C) | Not specified | 0.09 | [5] |

| Stoichiometric Fe₂(MoO₄)₃ | 1.5 | Higher than 1.5 | [12] |

Experimental Protocols

Synthesis of MoOₓ/Fe₂O₃ by Incipient Wetness Impregnation

-

Support Preparation: Commercial Fe₂O₃ nanoparticles are used as the support.

-

Precursor Solution: An aqueous solution of ammonium heptamolybdate is prepared with a concentration calculated to achieve the desired monolayer coverage of Mo oxide on the Fe₂O₃ surface.

-

Impregnation: The ammonium heptamolybdate solution is added dropwise to the Fe₂O₃ powder until the pores are completely filled.

-

Drying: The impregnated sample is dried in an oven at 120 °C for 24 hours.

-

Calcination: The dried powder is calcined in air at a specific temperature (e.g., 300-600 °C) for a set duration (e.g., 2-24 hours) to form the active catalyst.[7][8]

Characterization by X-ray Diffraction (XRD)

-

Sample Preparation: A small amount of the catalyst powder is finely ground and mounted on a sample holder.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays (typically Cu Kα radiation), and the diffraction pattern is recorded over a range of 2θ angles.

-

Phase Identification: The obtained diffraction peaks are compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phases present in the catalyst.[7][9]

Characterization by X-ray Photoelectron Spectroscopy (XPS)

-

Sample Preparation: The catalyst powder is pressed into a pellet or mounted on a sample holder using conductive tape.

-

Analysis Chamber: The sample is introduced into an ultra-high vacuum chamber.

-

X-ray Irradiation: The sample surface is irradiated with a monochromatic X-ray source (e.g., Al Kα or Mg Kα).

-

Electron Detection: The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.

-

Data Analysis: The binding energies of the core-level electrons are determined from the spectra, which allows for the identification of the elements present and their oxidation states.[7][13]

BET Surface Area Analysis

-

Degassing: The catalyst sample is heated under vacuum or in a stream of inert gas to remove adsorbed contaminants from the surface.

-

Adsorption Isotherm: The amount of an inert gas (typically nitrogen) adsorbed onto the catalyst surface is measured at a constant temperature (liquid nitrogen temperature, 77 K) over a range of relative pressures.

-

BET Equation: The Brunauer-Emmett-Teller (BET) equation is applied to the adsorption isotherm data to calculate the monolayer capacity of the adsorbate.

-

Surface Area Calculation: The specific surface area is then calculated from the monolayer capacity and the cross-sectional area of the adsorbate molecule.[5][7]

Reaction Mechanism: Selective Oxidation of Methanol to Formaldehyde

The selective oxidation of methanol to formaldehyde over iron-molybdenum oxide catalysts is widely believed to proceed via a Mars-van Krevelen (redox) mechanism.[17] In this mechanism, methanol reacts with the lattice oxygen of the catalyst, leading to the formation of formaldehyde and a reduced catalyst surface. The reduced catalyst is then re-oxidized by gaseous oxygen.

The active site is a subject of ongoing research, but it is generally accepted that a surface layer of octahedral molybdenum oxide units is crucial for the high selectivity towards formaldehyde.[7][18] The iron component is thought to facilitate the re-oxidation of the catalyst.[19]

Visualizations

Caption: Experimental workflow for synthesis, characterization, and testing of iron-molybdenum oxide catalysts.

Caption: Simplified Mars-van Krevelen mechanism for methanol oxidation on iron-molybdenum oxide catalysts.

Conclusion

The surface chemistry of iron-molybdenum oxide catalysts is a complex interplay of synthesis conditions, phase composition, and surface structure. A thorough understanding of these factors is essential for the rational design of more efficient and stable catalysts. The combination of advanced synthesis techniques and comprehensive characterization methods provides crucial insights into the nature of the active sites and the reaction mechanism, paving the way for further improvements in formaldehyde production and other selective oxidation processes. The consistent finding of a molybdenum-rich surface highlights its critical role in the catalytic cycle. Future research will likely focus on the precise control of this surface layer at the atomic level to further enhance catalytic performance.

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. imoa.info [imoa.info]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Structural dynamics of an iron molybdate catalyst under redox cycling conditions studied with in situ multi edge XAS and XRD - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP01506G [pubs.rsc.org]

- 10. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 11. Structural dynamics of an iron molybdate catalyst under redox cycling conditions studied with in situ multi edge XAS and XRD - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. BET Theory | Anton Paar Wiki [wiki.anton-paar.com]

- 15. iitk.ac.in [iitk.ac.in]

- 16. alder.it [alder.it]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. "Selectivity and Activity of Iron Molybdate Catalysts in Oxidation of M" by Khalid Khazzal Hummadi, Karim H. Hassan et al. [tjer.squ.edu.om]

An In-depth Technical Guide to the Magnetic Properties of Iron Molybdenum Oxide Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of iron molybdenum oxide nanoparticles, focusing on their synthesis, characterization, and potential applications in the biomedical field. The unique magnetic behaviors of these materials at the nanoscale, ranging from superparamagnetism to ferromagnetism, make them promising candidates for targeted drug delivery, magnetic hyperthermia, and as contrast agents in magnetic resonance imaging (MRI).

Quantitative Magnetic Properties

The magnetic properties of this compound nanoparticles are intrinsically linked to their composition (e.g., FeMoO₄, Fe₂(MoO₄)₃), size, and morphology. These parameters are largely influenced by the synthesis method employed. A summary of key quantitative magnetic data from various studies is presented below for comparative analysis.

| Nanoparticle Composition | Synthesis Method | Morphology | Saturation Magnetization (Mₛ) | Coercivity (H꜀) | Remnant Magnetization (Mᵣ) | Magnetic Behavior |

| FeMoO₄ | Hydrothermal | Nanorods | Not saturated (indicative of anti-ferromagnetism)[1] | 31.1 Oe[1] | 4.09 x 10⁻³ emu/g[1] | Ferromagnetic at room temperature[1] |

| β-Fe₂(MoO₄)₃ | Solution Combustion | Nanoparticles | - | - | - | Paramagnetic[2] |

| Fe₂(MoO₄)₃-TiO₂ | Microwave Combustion | Nanocomposites | - | - | - | Superparamagnetic[3] |

| Fe₃O₄ (Molybdenum-doped) | Co-precipitation | Nanostructures | - | - | - | Not specified |

Note: Data for saturation magnetization of pure iron molybdate nanoparticles is not consistently reported across the literature, with some studies indicating anti-ferromagnetic or paramagnetic behavior where saturation is not achieved.[1][2]

Experimental Protocols

Detailed methodologies for the synthesis and magnetic characterization of this compound nanoparticles are crucial for reproducible research and development.

Synthesis of this compound Nanoparticles

2.1.1. Hydrothermal Synthesis of FeMoO₄ Nanorods

This method yields crystalline nanorods of monoclinic FeMoO₄.

-

Precursor Preparation: Dissolve equimolar amounts of FeCl₂·4H₂O and Na₂MoO₄·2H₂O in an acidic aqueous solution (e.g., HCl solution with a pH of 2.0).[1]

-

Mixing: Stir the solution magnetically for 30 minutes to ensure complete dissolution and homogeneity.[1]

-

Hydrothermal Reaction: Transfer the solution to a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it to a specific temperature (e.g., 180°C) for a designated period (e.g., 12 hours). The elevated temperature and pressure facilitate the crystallization of the nanorods.

-

Product Collection and Cleaning: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the precipitate by centrifugation. Wash the product multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Drying: Dry the final product in an oven at a low temperature (e.g., 60°C) for several hours.

2.1.2. Co-precipitation Synthesis of Fe₂(MoO₄)₃ Nanoparticles

This is a common method for producing ferric molybdate nanoparticles.[4]

-

Precursor Preparation: Prepare aqueous solutions of an iron salt (e.g., ferric nitrate, Fe(NO₃)₃·9H₂O) and a molybdate salt (e.g., ammonium molybdate, (NH₄)₆Mo₇O₂₄·4H₂O).

-

Precipitation: Add a precipitating agent (e.g., ammonium hydroxide) dropwise to the mixed salt solution under vigorous stirring. This leads to the co-precipitation of iron and molybdate hydroxides or a precursor salt.

-

Aging: Age the resulting precipitate in the solution for a period to ensure complete reaction and formation of the desired phase.

-

Washing and Separation: Separate the precipitate from the solution by centrifugation or filtration. Wash the precipitate repeatedly with deionized water to remove residual ions.

-

Calcination: Dry the washed precipitate and then calcine it in a furnace at a specific temperature (e.g., 500°C) for a set duration to induce the formation of the crystalline Fe₂(MoO₄)₃ phase.

Magnetic Characterization: Vibrating Sample Magnetometry (VSM)

VSM is a standard technique for measuring the magnetic properties of nanoparticle samples.[5]

-

Sample Preparation: A known mass of the dried nanoparticle powder is packed tightly into a sample holder. To prevent particle rotation during measurement, the powder can be suspended in a non-magnetic matrix that solidifies, such as wax.[6]

-

Measurement Setup: The sample holder is placed in the VSM, which is positioned between the poles of an electromagnet.

-

Vibration and Detection: The sample is vibrated at a constant frequency and amplitude. The magnetic moment of the sample induces a voltage in a set of pick-up coils, which is proportional to the magnetization of the sample.[6]

-

Hysteresis Loop Measurement: The external magnetic field is swept from a maximum positive value to a maximum negative value and back again. The induced voltage is measured at each field strength, generating a hysteresis loop (M-H curve).

-

Data Extraction: From the hysteresis loop, key magnetic parameters are determined:

-

Saturation Magnetization (Mₛ): The maximum magnetization value where the curve plateaus.

-

Remnant Magnetization (Mᵣ): The magnetization at zero applied magnetic field after saturation.

-

Coercivity (H꜀): The magnetic field required to reduce the magnetization to zero after saturation.

-

Visualizations: Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key processes and concepts related to this compound nanoparticles.

References

band gap energy of iron molybdenum oxide

An In-depth Technical Guide to the Band Gap Energy of Iron Molybdenum Oxide

This guide provides a comprehensive overview of the , targeting researchers, scientists, and professionals in drug development and related fields. It consolidates key data, outlines detailed experimental protocols, and visualizes the experimental workflow for determining this critical material property.

Introduction

Iron molybdenum oxides are a class of materials that have garnered significant interest due to their versatile applications in catalysis, photocatalysis, and as electrode materials.[1] The band gap energy (Eg) is a fundamental electronic property that dictates the material's optical and electrical characteristics, and is therefore crucial for its application in photocatalysis and optoelectronics. This guide focuses on the most studied compound, iron(III) molybdate (Fe₂(MoO₄)₃), and presents a summary of its reported band gap values, detailed methodologies for its synthesis and characterization, and a visual representation of the experimental workflow.

Quantitative Data on Band Gap Energy

The can vary depending on its stoichiometry, crystal structure, and the method of synthesis. The following table summarizes the reported band gap values for different forms of this compound, primarily Fe₂(MoO₄)₃ and MoFe₂O₄.

| Material | Synthesis Method | Band Gap (eV) | Measurement Technique | Reference |

| β-Fe₂(MoO₄)₃ | Solution Combustion | 2.26 | UV-Vis Spectroscopy (Kubelka-Munk) | [2][3] |

| Fe₂(MoO₄)₃ | Hydrothermal | 2.11 | Not Specified | [4] |

| Fe₂(MoO₄)₃ | Not Specified | 2.14 | Tauc Plot | [4] |

| MoFe₂O₄ | Not Specified | 2.78 | Tauc Plot | [4][5] |

| Fe₂(MoO₄)₃ (undoped) | Not Specified | 3.01 | Not Specified | [5] |

| Fe₂(MoO₄)₃ | Not Specified | 2.7 | DRS | [6] |

| Fe₂(MoO₄)₃ | Not Specified | ~2.7 | DFT Calculation | [7] |

| Molybdenum-doped Fe₃O₄ | Co-precipitation | 2.64 - 2.76 | Optical Analysis | [8] |

Experimental Protocols

Synthesis of this compound (Fe₂(MoO₄)₃)

Several methods have been employed for the synthesis of this compound nanoparticles. Below are detailed protocols for three common methods.

This method involves the precipitation of a precursor from a solution containing both iron and molybdenum ions, followed by calcination.

-

Precursor Solution Preparation:

-

Prepare an aqueous solution of an iron salt (e.g., iron(III) nitrate, Fe(NO₃)₃·9H₂O).

-

Prepare an aqueous solution of a molybdate salt (e.g., ammonium heptamolybdate, (NH₄)₆Mo₇O₂₄·4H₂O).[9]

-

-

Precipitation:

-

Slowly add a precipitating agent (e.g., ammonia solution) to the mixed metal salt solution while stirring vigorously until a precipitate is formed.

-

The pH of the solution is a critical parameter and should be controlled to ensure the desired stoichiometry.

-

-

Washing and Drying:

-

Separate the precipitate from the solution by centrifugation or filtration.

-

Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted precursors and by-products.

-

Dry the precipitate in an oven at a temperature of 80-120°C for several hours.[10]

-

-

Calcination:

-

Grind the dried powder and calcine it in a furnace at a specific temperature (e.g., 500-700°C) for a set duration (e.g., 2-4 hours) to obtain the crystalline Fe₂(MoO₄)₃ phase.[11]

-

This method involves a chemical reaction in a sealed, heated aqueous solution.

-

Precursor Solution Preparation:

-

Dissolve stoichiometric amounts of an iron salt (e.g., iron(III) nitrate) and a molybdenum source (e.g., ammonium heptamolybdate) in deionized water or a suitable solvent.[4]

-

-

Hydrothermal Reaction:

-

Transfer the precursor solution into a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to a specific temperature (e.g., 180-220°C) for a predetermined time (e.g., 12-24 hours).

-

-

Product Recovery:

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the resulting precipitate by filtration or centrifugation.

-

Wash the product thoroughly with deionized water and ethanol.

-

Dry the final product in an oven at a low temperature (e.g., 60-80°C).

-

This method utilizes microwave energy for rapid heating and combustion of a precursor gel.

-

Precursor Gel Preparation:

-

Dissolve iron(III) nitrate and ammonium molybdate in a minimal amount of deionized water.

-

Add a fuel, such as urea, to the solution and stir until a clear, homogeneous gel is formed.[12]

-

-

Microwave Irradiation:

-

Place the beaker containing the precursor gel in a domestic microwave oven.

-

Irradiate the gel at high power. The mixture will undergo rapid dehydration, decomposition, and combustion, resulting in a voluminous, foamy powder.

-

-

Post-synthesis Treatment:

-

The resulting powder is typically crystalline Fe₂(MoO₄)₃ and may not require further calcination.[12]

-

Determination of Band Gap Energy

The is most commonly determined from its optical absorbance spectrum using UV-Vis spectroscopy and the Tauc plot method.

-

Sample Preparation:

-

Disperse a small amount of the synthesized this compound powder in a suitable solvent (e.g., ethanol or deionized water) by ultrasonication to obtain a stable suspension.

-

Alternatively, for diffuse reflectance spectroscopy (DRS), the dry powder is used directly.

-

-

UV-Vis Spectroscopy:

-

Record the absorbance spectrum of the suspension or the diffuse reflectance spectrum of the powder over a wavelength range of 200-800 nm using a UV-Vis spectrophotometer.

-

-

Data Analysis (Tauc Plot):

-

The optical band gap is determined using the Tauc equation: (αhν)ⁿ = A(hν - Eg), where:

-

α is the absorption coefficient.

-

hν is the photon energy.

-

A is a constant.

-

Eg is the band gap energy.

-

The exponent 'n' depends on the nature of the electronic transition (n = 1/2 for direct band gap and n = 2 for indirect band gap). For Fe₂(MoO₄)₃, an indirect band gap is often assumed.

-

-

The absorption coefficient (α) can be calculated from the absorbance (A) and the path length (l) using the Beer-Lambert law (A = αlc). For diffuse reflectance data, the Kubelka-Munk function, F(R) = (1-R)² / 2R, is used, which is proportional to the absorption coefficient.[2][3]

-

Plot (αhν)ⁿ (or [F(R)hν]ⁿ) as a function of photon energy (hν).

-

Extrapolate the linear portion of the plot to the x-axis (where (αhν)ⁿ = 0). The intercept on the x-axis gives the value of the band gap energy (Eg).[4]

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and band gap determination of this compound.

Caption: Experimental workflow for synthesis and band gap determination.

References

- 1. researchgate.net [researchgate.net]

- 2. ias.ac.in [ias.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. arxiv.org [arxiv.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. lehigh.edu [lehigh.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Iron molybdate catalysts synthesised via dicarboxylate decomposition for the partial oxidation of methanol to formaldehyde - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00699E [pubs.rsc.org]

- 12. acadpubl.eu [acadpubl.eu]

An In-depth Technical Guide to the Coordination Environment of Molybdenum in Iron Molybdate

Audience: Researchers, scientists, and drug development professionals. Content Type: In-depth Technical Guide / Whitepaper

Executive Summary

Iron molybdate (Fe₂(MoO₄)₃) is a critical catalyst, most notably in the industrial oxidation of methanol to formaldehyde. Its catalytic efficacy is intrinsically linked to the specific coordination environment of its constituent metal centers, particularly molybdenum. This document provides a comprehensive technical overview of the structural and electronic configuration of molybdenum within the iron molybdate lattice. We will delve into the primary coordination geometries, bond characteristics, and the advanced analytical techniques used for their characterization. This guide synthesizes data from crystallographic studies and advanced spectroscopic methods to offer a detailed understanding for researchers in catalysis, materials science, and related fields.

The Crystal Structure of Iron Molybdate (Fe₂(MoO₄)₃)

The most common and catalytically relevant phase of iron molybdate, Fe₂(MoO₄)₃, crystallizes in a monoclinic system, typically assigned to the P2₁/c or P2₁ space group.[1][2][3] The fundamental structure is a three-dimensional network composed of corner-sharing molybdenum-oxygen tetrahedra (MoO₄) and iron-oxygen octahedra (FeO₆).[1][2][4] In this arrangement, each oxygen atom serves as a bridge between one molybdenum and one iron center, creating a tightly bound framework.[4] This corner-sharing linkage is crucial for the material's thermal stability and catalytic properties.

Molybdenum Coordination Environment

In the bulk crystal structure of stoichiometric Fe₂(MoO₄)₃, the Molybdenum (Mo⁶⁺) ion is tetrahedrally coordinated by four oxygen atoms.[1][2] This tetrahedral geometry is a defining feature of the molybdate group in this compound. The MoO₄ tetrahedra are isolated from each other, connected only to the FeO₆ octahedra.[4]

However, the surface of iron molybdate catalysts, which often contain an excess of molybdenum, can present a different coordination. Studies on model catalysts and surface-sensitive analyses have identified a terminating layer of octahedrally coordinated molybdenum units.[5][6] This distorted octahedral (Oₕ) geometry at the surface is considered by many researchers to be the active phase for selective oxidation reactions.

Iron Coordination Environment

The Iron (Fe³⁺) ions are consistently found in an octahedral coordination, surrounded by six oxygen atoms to form FeO₆ units.[1][2] These octahedra share all their corners with MoO₄ tetrahedra, forming the interconnected 3D lattice.[2] The electronic state and coordination of the iron centers are believed to play a role in the re-oxidation of the molybdenum centers during the catalytic cycle.

Quantitative Structural Data

The precise geometry of the coordination polyhedra is defined by bond lengths and angles. The following tables summarize key quantitative data derived from crystallographic and spectroscopic analyses.

Table 1: Coordination and Bond Lengths in Monoclinic Fe₂(MoO₄)₃

| Ion | Coordination Number (CN) | Coordination Geometry | Typical Bond Lengths (Å) | Data Source(s) |

| Mo⁶⁺ | 4 | Tetrahedral (MoO₄) | Mo-O: 1.78 - 1.80 | [2] |

| Fe³⁺ | 6 | Octahedral (FeO₆) | Fe-O: 2.00 - 2.06 | [2] |

Table 2: Surface and Reduced Phase Molybdenum Coordination Data

| Species/Condition | Coordination Number (CN) | Coordination Geometry | Mo-O Bond Lengths (Å) | Mo-Fe Bond Lengths (Å) | Data Source(s) |

| Surface MoOₓ on Fe₂O₃ | 6 | Distorted Octahedral (Oₕ) | 1.74 (short), 1.95 (long) | 2.80 - 3.05 | [5] |

| FeMoO₄ (Reduced Phase) | 4 | Tetrahedral | Not specified | Not specified | [7][8] |

| MoO₂ (Reduced Phase) | 6 | Octahedral | Not specified | Not specified | [7][8] |

Experimental Protocols for Characterization

The elucidation of the molybdenum coordination environment relies on a combination of diffraction and spectroscopic techniques.

X-ray Diffraction (XRD)

XRD is the primary tool for identifying the crystalline phases present in an iron molybdate sample.

-

Objective: To identify the bulk crystal structure (e.g., monoclinic Fe₂(MoO₄)₃, MoO₃) and assess phase purity.

-

Methodology:

-

Sample Preparation: The catalyst powder is finely ground to ensure random crystal orientation.

-

Instrumentation: A powder diffractometer (e.g., Panalytical X'pert Pro) is used with a standard X-ray source, typically Cu Kα (λ ≈ 1.54 Å).[9]

-

Data Acquisition: The detector scans over a 2θ range, commonly from 10° to 80°, to record the diffraction pattern.[9]

-

Analysis: The resulting pattern of diffraction peaks is compared to reference patterns from databases like the International Centre for Diffraction Data (ICDD) to identify the crystalline phases. Rietveld refinement can be further applied to obtain detailed structural parameters like lattice constants and particle size.[8]

-

X-ray Absorption Spectroscopy (XAS)

XAS is a powerful element-specific technique that provides detailed information about the local coordination environment and oxidation state of molybdenum.[10]

-

Objective: To determine Mo oxidation state, coordination geometry, coordination number, and bond distances.

-

Methodology:

-

Instrumentation: Performed at a synchrotron light source to provide a tunable, high-intensity X-ray beam.

-

XANES (X-ray Absorption Near Edge Structure):

-

Acquisition: The X-ray energy is scanned across the Mo K-edge (~20,000 eV) or L-edge (~2,535 eV).[7][10]

-

Analysis: The position and features of the absorption edge, particularly the pre-edge peak, are sensitive to the oxidation state and coordination symmetry (tetrahedral vs. octahedral).[6][8] Linear Combination Fitting (LCF) of the XANES spectrum against known standards can quantify the proportion of different Mo species.[7][8]

-

-

EXAFS (Extended X-ray Absorption Fine Structure):

-

Acquisition: Data is collected in the region several hundred eV above the absorption edge.

-

Analysis: The oscillations in the absorption coefficient are analyzed to determine the type, number, and distance of neighboring atoms.[5] Software like IFEFFIT, Athena, and Artemis are commonly used for data processing and fitting.[8]

-

-

In Situ/Operando Setup: For catalytic studies, the sample is often placed in a specialized reaction cell that allows for heating and gas flow, enabling the study of the catalyst under real working conditions.[7][8]

-

Raman Spectroscopy

Raman spectroscopy probes the vibrational modes of the material, providing a fingerprint of the different phases and coordination polyhedra.

-

Objective: To identify surface and bulk phases and characterize the Mo-O bonding environment.

-

Methodology:

-

Instrumentation: A Raman spectrometer (e.g., Renishaw Ramascope) equipped with a laser source (e.g., 514 nm Ar⁺ or 385 nm UV).[9][11][12] UV Raman is particularly surface-sensitive.[11]

-

Data Acquisition: The laser is focused on the sample, and the inelastically scattered light is collected and analyzed.

-

Analysis: The positions of the Raman bands are characteristic of specific vibrational modes. For iron molybdate, key peaks are used to distinguish between Fe₂(MoO₄)₃ and segregated MoO₃.[11]

-

Table 3: Key Raman Bands for Iron Molybdate System

| Wavenumber (cm⁻¹) | Assignment | Phase / Unit | Data Source(s) |

| ~785 | Asymmetric stretching mode | MoO₄ in Fe₂(MoO₄)₃ | [4] |

| ~817 | Stretching mode | Crystalline MoO₃ | [11] |

| ~970 | Symmetric stretching mode | MoO₄ in Fe₂(MoO₄)₃ | [4][13] |

| ~369 | Bending mode | MoO₄ in Fe₂(MoO₄)₃ | [4] |

Visualizations

The following diagrams illustrate the key structural relationships and analytical workflows discussed.

Caption: Coordination polyhedra in Fe₂(MoO₄)₃.

Caption: Experimental workflow for catalyst characterization.

Caption: Redox cycling and phase transformation of iron molybdate.

Conclusion

The coordination environment of molybdenum in iron molybdate is predominantly tetrahedral (MoO₄) within the bulk crystalline structure. However, a surface layer of octahedrally coordinated Mo is often present, particularly in catalysts with excess molybdenum, and is widely implicated as the active site. Under reducing conditions, Fe₂(MoO₄)₃ can transform to FeMoO₄ and MoO₂, leading to changes in the oxidation state and coordination of both Mo and Fe. A multi-technique approach combining XRD, XAS, and Raman spectroscopy is essential for a complete and accurate description of the Mo environment, providing the fundamental insights necessary for the rational design of improved catalysts.

References

- 1. mp-704851: Fe2(MoO4)3 (monoclinic, P2_1, 4) [legacy.materialsproject.org]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. Synthesis, characterization and catalytic performance of iron molybdate Fe2(MoO4)3 nanoparticles: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. Enriched Surface Oxygen Vacancies of Fe2(MoO4)3 Catalysts for a PDS-Activated photoFenton System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structural dynamics of an iron molybdate catalyst under redox cycling conditions studied with in situ multi edge XAS and XRD - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Structural dynamics of an iron molybdate catalyst under redox cycling conditions studied with in situ multi edge XAS and XRD - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP01506G [pubs.rsc.org]

- 9. Iron molybdate catalysts synthesised via dicarboxylate decomposition for the partial oxidation of methanol to formaldehyde - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00699E [pubs.rsc.org]

- 10. Molybdenum X-Ray Absorption Edges from 200 – 20,000 eV, The Benefits of Soft X-Ray Spectroscopy for Chemical Speciation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Unraveling surface and bulk dynamics of iron(III) molybdate during oxidative dehydrogenation using operando and transient spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. arxiv.org [arxiv.org]

quantum chemical studies of iron molybdenum oxide

An In-depth Technical Guide to Quantum Chemical Studies of Iron Molybdenum Oxide Catalysts

Introduction

This compound (primarily Fe₂(MoO₄)₃) is a cornerstone catalyst in the chemical industry, renowned for its high selectivity and efficiency in the partial oxidation of methanol to formaldehyde.[1][2] This process, known as the Formox process, is of immense industrial significance for the production of resins, adhesives, and a multitude of other chemical products.[3] Understanding the catalyst's structure, active sites, and reaction mechanisms at a molecular level is crucial for optimizing its performance and designing next-generation materials.

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the complex interplay of electronic and structural factors that govern the catalytic activity of this compound.[4][5] These computational approaches provide insights that are often inaccessible through experimental methods alone, such as the precise nature of surface intermediates, the energetics of reaction pathways, and the role of different crystal facets and defect sites.[1][6] This guide provides researchers and scientists with a technical overview of the application of quantum chemistry to the study of this compound catalysts, detailing common computational and experimental protocols, summarizing key findings, and visualizing the underlying processes.

Methodologies: A Dual Approach

A comprehensive understanding of this compound catalysts is achieved by combining experimental synthesis and characterization with theoretical quantum chemical calculations.

Experimental Protocols: Synthesis and Characterization

The physicochemical properties of the catalyst are highly dependent on its preparation method. Various synthesis techniques are employed to produce iron molybdate catalysts with different morphologies, surface areas, and phase compositions.[7][8]

Table 1: Common Synthesis Methods for this compound Catalysts

| Synthesis Method | Description | Key Features & Outcomes | Citations |

|---|---|---|---|

| Co-precipitation | Aqueous solutions of iron salts (e.g., Fe(NO₃)₃) and molybdenum salts (e.g., ammonium heptamolybdate) are mixed, often with pH control, to precipitate a precursor. This is followed by filtration, drying, and calcination. | Standard, widely used method. Can lead to inhomogeneous metal distribution and mixtures of phases if not carefully controlled. | [8][9] |

| Hydrothermal | Precursor solutions are sealed in an autoclave and heated under pressure. This method allows for the crystallization of materials at relatively low temperatures. | Can produce well-defined crystalline structures. Homogeneity can be a challenge. | [4][7] |

| Mechanochemical | Solid-state grinding of precursor oxides (e.g., Fe₂O₃ and MoO₃) in a ball mill. Calcination is typically required to form the final catalyst phases. | Green and rapid synthesis route. Final phase composition is controlled by calcination temperature and precursor stoichiometry. | [10][11] |

| Sol-Gel | Involves the transition of a colloidal solution (sol) into a gel phase containing the metal precursors. A chelating agent (e.g., oxalic or malonic acid) is often used to ensure atomic mixing. | Allows for excellent atomic-level mixing, leading to highly homogeneous materials with potentially higher surface areas. | [7][8] |

| Incipient Wetness Impregnation | A porous support material (e.g., Fe₂O₃) is doped with a solution containing the desired amount of a molybdenum precursor, followed by drying and calcination. | Used to create core-shell or supported catalysts, where a surface layer of molybdenum oxide is the active phase. |[1][3] |

Once synthesized, the catalysts are rigorously analyzed to determine their physical and chemical properties.

Table 2: Key Experimental Characterization Techniques

| Technique | Purpose | Information Obtained | Citations |

|---|---|---|---|

| X-ray Diffraction (XRD) | To identify the crystalline phases present in the catalyst. | Bulk crystal structure, phase purity (e.g., presence of Fe₂(MoO₄)₃, MoO₃, Fe₂O₃), and crystallite size. | [4][8][10] |